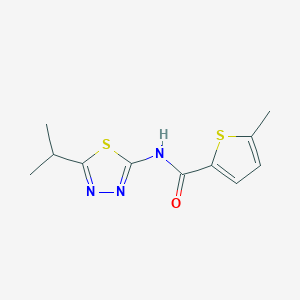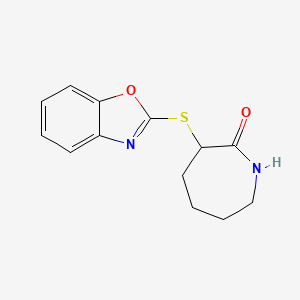
7-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide, also known as FUB-144, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. FUB-144 is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. The compound is of interest to researchers due to its potential therapeutic applications, as well as its use as a tool for studying the endocannabinoid system.
Mechanism of Action
7-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When this compound binds to the CB1 receptor, it activates a signaling cascade that leads to changes in the activity of neurons in the brain and throughout the body. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the body, including changes in appetite, mood, and pain sensitivity. It has also been shown to have antipsychotic and anxiolytic effects, meaning it could potentially be used to treat conditions such as schizophrenia and anxiety disorders. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The use of 7-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide in laboratory experiments has several advantages, including its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and investigating the effects of cannabinoids on the body. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can be a limitation for some research groups.
Future Directions
There are several potential future directions for research on 7-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide, including its use as a therapeutic agent for conditions such as pain, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for abuse and addiction. Finally, the development of new synthetic cannabinoids with improved selectivity and potency could lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of 7-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide involves several steps, including the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This compound is then reduced to 4-fluoroamphetamine, which is reacted with 2-hydroxybenzoyl chloride to form the final product, this compound. The synthesis of this compound is complex and requires specialized equipment and expertise.
Scientific Research Applications
7-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been used in several scientific studies to investigate the effects of cannabinoids on the body. One study found that this compound had a high affinity for the CB1 receptor, which is involved in the regulation of appetite, mood, and pain. Another study showed that this compound had potent antinociceptive effects, meaning it could reduce pain sensitivity. This compound has also been used in studies to investigate the role of the endocannabinoid system in addiction and withdrawal.
properties
IUPAC Name |
7-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-7-4-3-5-8(12)10(7)15-9(6)11(14)13-2/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHXUCYAHVQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)


![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)

![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)